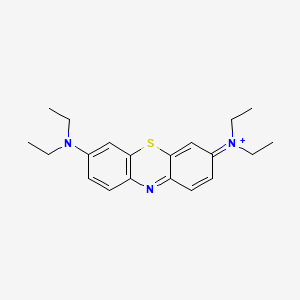
Azure II
Übersicht
Beschreibung
Azure II is a chemical compound studied across different fields of chemistry, including synthesis, molecular structure analysis, chemical reactions, and properties. Its complex nature demands a multifaceted approach to understand its synthesis, behavior, and characteristics thoroughly.
Synthesis Analysis
Synthesis analysis in chemistry involves the methods and pathways to create chemical compounds. A study by Zhu (2018) discusses the importance of molecular analysis for process synthesis, highlighting the role of catalyst, reaction, and separation technologies in optimizing the production of chemicals like Azure II. This approach emphasizes the need for understanding molecular interactions and selecting appropriate processing routes to maximize yield and efficiency (Zhu, 2018).
Molecular Structure Analysis
Understanding the molecular structure of Azure II is crucial for its synthesis and application. The molecular structure influences the chemical's physical and chemical properties, reactivity, and synthesis pathways. Wernet et al. (2008) introduced molecular-structure-based models to estimate inventory data and environmental impacts of chemical production, highlighting the importance of molecular structure in process optimization and environmental assessment (Wernet et al., 2008).
Chemical Reactions and Properties
The chemical reactions and properties of Azure II dictate its reactivity, stability, and functionality. Wu and Schultz (2009) discussed the shift in synthesis focus from molecular structure to function, underscoring the potential of combining traditional synthetic approaches with Nature's synthetic strategies to produce molecules with unique properties (Wu & Schultz, 2009).
Physical Properties Analysis
The physical properties of Azure II, such as melting point, boiling point, solubility, and crystalline structure, are essential for its handling and application in various fields. These properties are determined by its molecular structure and synthesis process. Corey, Long, and Rubenstein (1985) described how computer-assisted analysis in organic synthesis facilitates the planning of synthesis routes, highlighting the impact of molecular structure on the physical properties of chemical compounds (Corey et al., 1985).
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, chemical stability, and decomposition pathways, are influenced by the molecular structure and synthesis of Azure II. Coley, Green, and Jensen (2018) highlighted the role of machine learning in computer-aided synthesis planning (CASP), which can accelerate the process of determining how to synthesize small molecule compounds like Azure II. This approach uses data-driven methods to predict synthesis routes, improving the understanding of a compound's chemical properties (Coley, Green, & Jensen, 2018).
Wissenschaftliche Forschungsanwendungen
1. Zoledronic Acid in Breast Cancer Treatment
- The AZURE trial, a phase III, multi-centre, randomised trial, evaluated zoledronic acid (ZOL) in the adjuvant therapy of women with stage II/III breast cancer. The study found that ZOL was well-tolerated and safely administered alongside chemotherapy, with a low incidence of osteonecrosis of the jaw (Coleman et al., 2011).
2. Influence of Menopausal Status on Zoledronic Acid Treatment
- A study analyzing the AZURE trial data showed heterogeneity in treatment effects of ZOL based on menopausal status. Postmenopausal women demonstrated significant benefits in both invasive disease-free survival and overall survival (Marshall et al., 2012).
3. Efficacy Analysis in Early Breast Cancer
- The AZURE trial showed no overall benefit from adding ZOL to standard adjuvant treatments for early breast cancer. However, ZOL reduced the development of bone metastases, particularly in women who were over 5 years post-menopause (Coleman et al., 2014).
4. Azure B as a Monoamine Oxidase Inhibitor
- Azure B, a metabolite of methylene blue, has been identified as a potent reversible inhibitor of monoamine oxidase A (MAO-A), suggesting its potential contribution to the pharmacology and toxicology of methylene blue (Petzer et al., 2012).
5. Azure B and Antidepressant Properties
- Azure B and a synthetic structural analogue of methylene blue, ethylthioninium chloride, present with antidepressant-like properties. This study highlights the potential contribution of Azure B to the antidepressant effect of methylene blue and its significance in neuropharmacology (Delport et al., 2014).
6. Azure A in Brain Theranostics
- A study on Azure-A, a derivative of phenothiazines, focused on its application in brain theranostics, particularly in investigating the pathological forms of aggregated tau protein in neurodegenerative disorders. Radioiodinated Azure-A showed potential as an imaging agent for tauopathies and brain tumors (Abdelaziz et al., 2019).
7. Azure B in Alzheimer's Disease
- The interactions of Azure B with acetylcholinesterase and butyrylcholinesterase were studied, revealing its potential role in the activation of the cholinergic system and beneficial effects in Alzheimer's disease. Azure B inhibits these enzymes, suggesting its pharmacological relevance in treating neurodegenerative disorders (Petzer et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N3S.C15H15N3S.2ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;;/h5-10H,1-4H3;4-9H,1-3H3;2*1H/q+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWZJZJLXUQHGF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34Cl2N6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Azure II | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12019 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Azure II | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B1224759.png)
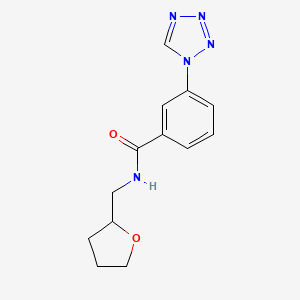
![7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethyl-8-(2-phenylethylamino)purine-2,6-dione](/img/structure/B1224762.png)
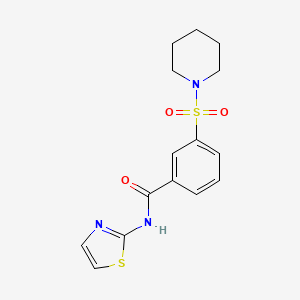
![2-[[[3-[2-(4-Methylphenyl)sulfonylethylthio]phenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1224768.png)
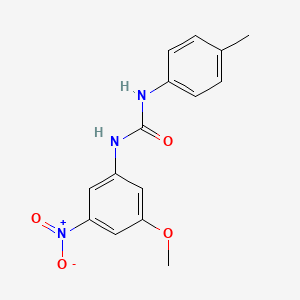
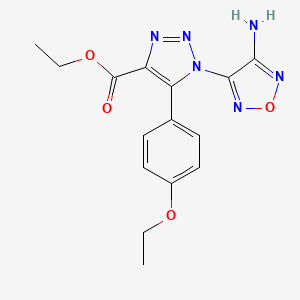
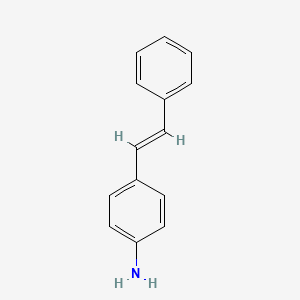
![1-[5-(5-chloro-2-methylphenyl)-2-furanyl]-N-[4-(4-morpholinyl)phenyl]methanimine](/img/structure/B1224773.png)
![2-[2,4-bis(4-ethoxyphenyl)-6-methyl-1-pyridin-1-iumyl]-N,N-diethylethanamine](/img/structure/B1224776.png)
![1-[[(2-Chlorophenyl)-oxomethyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1224777.png)
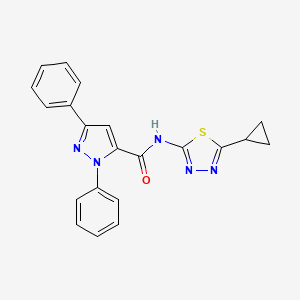
![1-(2,4-Dimethylphenyl)-3-[2-[(4-methylphenyl)thio]ethyl]thiourea](/img/structure/B1224779.png)
![[2-oxo-2-(prop-2-enylcarbamoylamino)ethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B1224783.png)